3,5-Diphenylaniline

Descripción general

Descripción

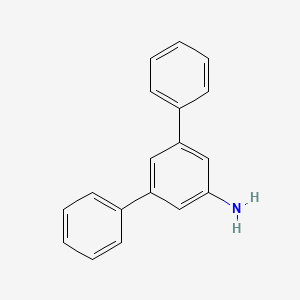

3,5-Diphenylaniline is an organic compound characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Diphenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with benzaldehyde derivatives under acidic conditions, followed by reduction of the resulting imine. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diphenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

Antioxidant Properties

3,5-Diphenylaniline exhibits significant antioxidant properties, making it valuable in various industrial applications. It is utilized as an antioxidant in lubricants and rubber products, where it helps prevent oxidative degradation. This property is crucial in extending the lifespan and performance of these materials .

Dye Mordant

The compound serves as a dye mordant, enhancing the adherence of dyes to fabrics. Its effectiveness in this role stems from its ability to form stable complexes with dye molecules, improving color retention and vibrancy .

Stabilizer in Explosives

In the production of smokeless powder, this compound acts as a stabilizer. It binds with nitrogen oxide degradation products, preventing further degradation of the explosives and ensuring stability during storage and use .

Biological Research Applications

Testing for DNA

One notable application of diphenylaniline derivatives is in molecular biology, particularly in the Dische test for DNA detection. The compound reacts with deoxyribose sugars, producing a color change that indicates the presence of DNA, thus serving as a vital tool in genetic research .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies have shown it to be effective against various bacterial strains. For instance, a study highlighted its Minimum Inhibitory Concentration (MIC) against Escherichia coli at 32 µg/mL and Staphylococcus aureus at 64 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated significant antibacterial activity, indicating its potential use in pharmaceutical formulations aimed at combating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 64 µg/mL | 128 µg/mL |

Case Study 2: Antioxidant Application

In industrial applications, the effectiveness of this compound as an antioxidant was evaluated in lubricants. The study revealed that incorporating DPA significantly reduced oxidative stress on lubricants compared to controls without antioxidants.

Mecanismo De Acción

The mechanism of action of 3,5-Diphenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, this compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Diphenylalanine: An unnatural amino acid similar to alanine and phenylalanine, used in the synthesis of pseudopeptide analogues.

Triphenylaniline: A compound with three phenyl groups attached to an aniline ring, used in dye-sensitized solar cells and organic light-emitting diodes.

Uniqueness

3,5-Diphenylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and bioactive molecules with specific functions.

Actividad Biológica

3,5-Diphenylaniline (C18H15N) is an organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is a diphenylamine derivative characterized by two phenyl groups attached to the nitrogen atom of an aniline structure. Its molecular formula is C18H15N, and it has a molecular weight of 253.32 g/mol. The compound exhibits both lipophilic and hydrophilic properties due to the presence of aromatic rings and an amine group, making it suitable for various biological applications.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives of this compound and tested their antibacterial efficacy. The results demonstrated that certain derivatives showed enhanced activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using various in vitro assays. It was found to effectively reduce oxidative stress markers in cellular models, indicating its potential role in protecting cells from oxidative damage .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound were investigated in several cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of intrinsic pathways, including the upregulation of pro-apoptotic proteins .

The biological activities of this compound can be attributed to its interaction with various cellular targets:

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, which plays a critical role in cellular signaling and apoptosis.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell proliferation.

- Protein Interaction : this compound interacts with specific proteins involved in cell signaling pathways related to cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing new derivatives of this compound and evaluating their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited stronger antibacterial effects than standard antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Cancer Therapeutics

In another investigation, researchers explored the effects of this compound on tumor growth in vivo using xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,5-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRKEYBSOWAIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.